molecular formula C24H22BrN3 B11938470 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide CAS No. 853348-60-4

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Cat. No.: B11938470
CAS No.: 853348-60-4
M. Wt: 432.4 g/mol
InChI Key: RSQFWRDQVLEWKZ-UHFFFAOYSA-M
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Description

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl, cyanobenzyl, and dimethyl groups The presence of the bromide ion further adds to its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and cyanobenzyl groups. This is typically achieved using benzyl bromide and 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the benzimidazole core to introduce the dimethyl groups. This can be achieved using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    4-Cyanobenzyl Bromide: A related compound with a similar cyanobenzyl group.

    Benzyl Bromide: A simpler compound with only a benzyl group.

Uniqueness

3-Benzyl-1-(4-cyanobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzyl and cyanobenzyl groups, along with the dimethyl substitution, makes it distinct from other benzimidazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

853348-60-4

Molecular Formula

C24H22BrN3

Molecular Weight

432.4 g/mol

IUPAC Name

4-[(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C24H22N3.BrH/c1-18-12-23-24(13-19(18)2)27(16-22-10-8-20(14-25)9-11-22)17-26(23)15-21-6-4-3-5-7-21;/h3-13,17H,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

RSQFWRDQVLEWKZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)C#N)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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